2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of ethoxymethyl chloride with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-3,4-dihydropyrimidin-4-one
- 2-(Butoxymethyl)-3,4-dihydropyrimidin-4-one
- 2-(Chloromethyl)-3,4-dihydropyrimidin-4-one
Uniqueness
2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific ethoxymethyl group, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-5-6-8-4-3-7(10)9-6/h3-4H,2,5H2,1H3,(H,8,9,10) |
InChI Key |
WQKBFZSMBVYILK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=CC(=O)N1 |
Origin of Product |
United States |
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